molecular formula C5H8BrClO B14609551 2-Pentanone, 3-bromo-5-chloro- CAS No. 58371-99-6

2-Pentanone, 3-bromo-5-chloro-

Katalognummer: B14609551
CAS-Nummer: 58371-99-6
Molekulargewicht: 199.47 g/mol
InChI-Schlüssel: UHMBBBZVSNBZMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentanone, 3-bromo-5-chloro- is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a carbonyl group (C=O) bonded to a five-carbon chain, with bromine and chlorine atoms attached to the third and fifth carbon atoms, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 3-bromo-5-chloro- can be achieved through several methods. One common approach involves the halogenation of 2-pentanone. For instance, 2-pentanone can be treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N-dimethylacetamide (DMAC) to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 3-bromo-5-chloro- may involve large-scale halogenation reactions. The process can be optimized by adjusting parameters such as temperature, reaction time, and the molar ratio of reactants. For example, using bis(trichloromethyl)carbonate (triphosgene) as a chlorine source has been shown to yield high amounts of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentanone, 3-bromo-5-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Sodium borohydride in methanol is commonly employed for reducing the carbonyl group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Reduction: Formation of 3-bromo-5-chloro-2-pentanol.

    Oxidation: Formation of 3-bromo-5-chloropentanoic acid.

Wissenschaftliche Forschungsanwendungen

2-Pentanone, 3-bromo-5-chloro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Pentanone, 3-bromo-5-chloro- involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pentanone, 5-chloro-: Similar structure but lacks the bromine atom.

    3-Bromo-2-pentanone: Similar structure but lacks the chlorine atom.

    2-Bromo-3-pentanol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

2-Pentanone, 3-bromo-5-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various synthetic applications and research studies .

Eigenschaften

CAS-Nummer

58371-99-6

Molekularformel

C5H8BrClO

Molekulargewicht

199.47 g/mol

IUPAC-Name

3-bromo-5-chloropentan-2-one

InChI

InChI=1S/C5H8BrClO/c1-4(8)5(6)2-3-7/h5H,2-3H2,1H3

InChI-Schlüssel

UHMBBBZVSNBZMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CCCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.